REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:19][C:18]3[C:13](=[C:14]([O:45]C)[C:15]([C:22]4[CH:27]=[C:26]([CH:28]5[O:38][C:37]6[C:32](=[C:33]([O:41]C)[CH:34]=[C:35]([O:39]C)[CH:36]=6)[C:30](=[O:31])[CH2:29]5)[CH:25]=[CH:24][C:23]=4[O:43]C)=[C:16]([O:20]C)[CH:17]=3)[C:11](=[O:12])[CH2:10]2)=[CH:5][CH:4]=1.B(Br)(Br)Br>>[CH:5]1[C:6]([C:9]2[O:19][C:18]3[CH:17]=[C:16]([OH:20])[C:15]([C:22]4[CH:27]=[C:26]([C:28]5[O:38][C:37]6[CH:36]=[C:35]([OH:39])[CH:34]=[C:33]([OH:41])[C:32]=6[C:30](=[O:31])[CH:29]=5)[CH:25]=[CH:24][C:23]=4[OH:43])=[C:14]([OH:45])[C:13]=3[C:11](=[O:12])[CH:10]=2)=[CH:7][CH:8]=[C:3]([OH:2])[CH:4]=1
|
Name
|
10
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)OC)OC)OC
|
Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting yellow slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched by the careful addition of MeOH
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting orange solid was triturated with MeOH
|
Type
|
CUSTOM
|
Details
|
the solvent again evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid was partitioned between EtOAc and 1 M NaOH
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
ADDITION
|
Details
|
the aqueous layer was carefully acidified to pH 3.0 by the dropwise addition of 3 M HCl
|
Type
|
FILTRATION
|
Details
|
The resulting yellow precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with water and air
|
Type
|
CUSTOM
|
Details
|
dried (38.7 mg)
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed through silica gel
|
Type
|
WASH
|
Details
|
eluting with a mixture of toluene/pyridine/formic acid (20:10:1)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C(=C3O)C=4C=C(C=CC4O)C5=CC(=O)C=6C(=CC(=CC6O5)O)O)O)O2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.4 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |